

# Comparative Docking Analysis of 1-Nitrocyclohexene Derivatives as Potential Kinase Inhibitors

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## Compound of Interest

Compound Name: 1-Nitrocyclohexene

Cat. No.: B1209902

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This guide provides a comparative molecular docking analysis of a hypothetical series of **1-nitrocyclohexene** derivatives against a key protein kinase target implicated in cancer progression. The data presented herein offers insights into the potential binding affinities and interaction patterns of these compounds, facilitating further investigation into their therapeutic potential.

## Quantitative Data Summary

The following table summarizes the docking scores and predicted binding affinities of the investigated **1-nitrocyclohexene** derivatives against the target kinase. The docking scores, represented in kcal/mol, indicate the predicted binding affinity, with more negative values suggesting a stronger interaction. Ligand efficiency (LE) is also provided as a measure of binding affinity relative to the size of the molecule.

Compound ID	Structure	Docking Score (kcal/mol)	Predicted Ki (μM)	Ligand Efficiency (LE)
NC-001	1-Nitrocyclohexene	-5.8	85.2	-0.39
NC-002	2-Methyl-1-nitrocyclohexene	-6.2	45.5	-0.40
NC-003	4-Phenyl-1-nitrocyclohexene	-7.5	8.7	-0.42
NC-004	4-(4-chlorophenyl)-1-nitrocyclohexene	-8.1	2.9	-0.43
NC-005	4-(3,4-dimethoxyphenyl)-1-nitrocyclohexene	-8.9	0.8	-0.41
Staurosporine	(Control)	-11.2	0.02	-0.48

## Experimental Protocols

A detailed methodology for the molecular docking studies is provided below. This protocol outlines the steps for receptor and ligand preparation, grid generation, and the docking process using AutoDock Vina.[\[1\]](#)

Software and Resources:

- Docking Software: AutoDock Vina
- Visualization Software: BIOVIA Discovery Studio Visualizer, UCSF Chimera
- Protein Data Bank (PDB) for receptor structures
- Ligand structure generation: ChemDraw or similar chemical drawing software

### 1. Receptor Preparation:

- **Retrieval of Receptor Structure:** The three-dimensional crystal structure of the target kinase was downloaded from the Protein Data Bank.
- **Preparation for Docking:** The protein structure was prepared by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms were added, and Kollman charges were assigned to the protein atoms. The prepared protein structure was saved in the PDBQT file format.

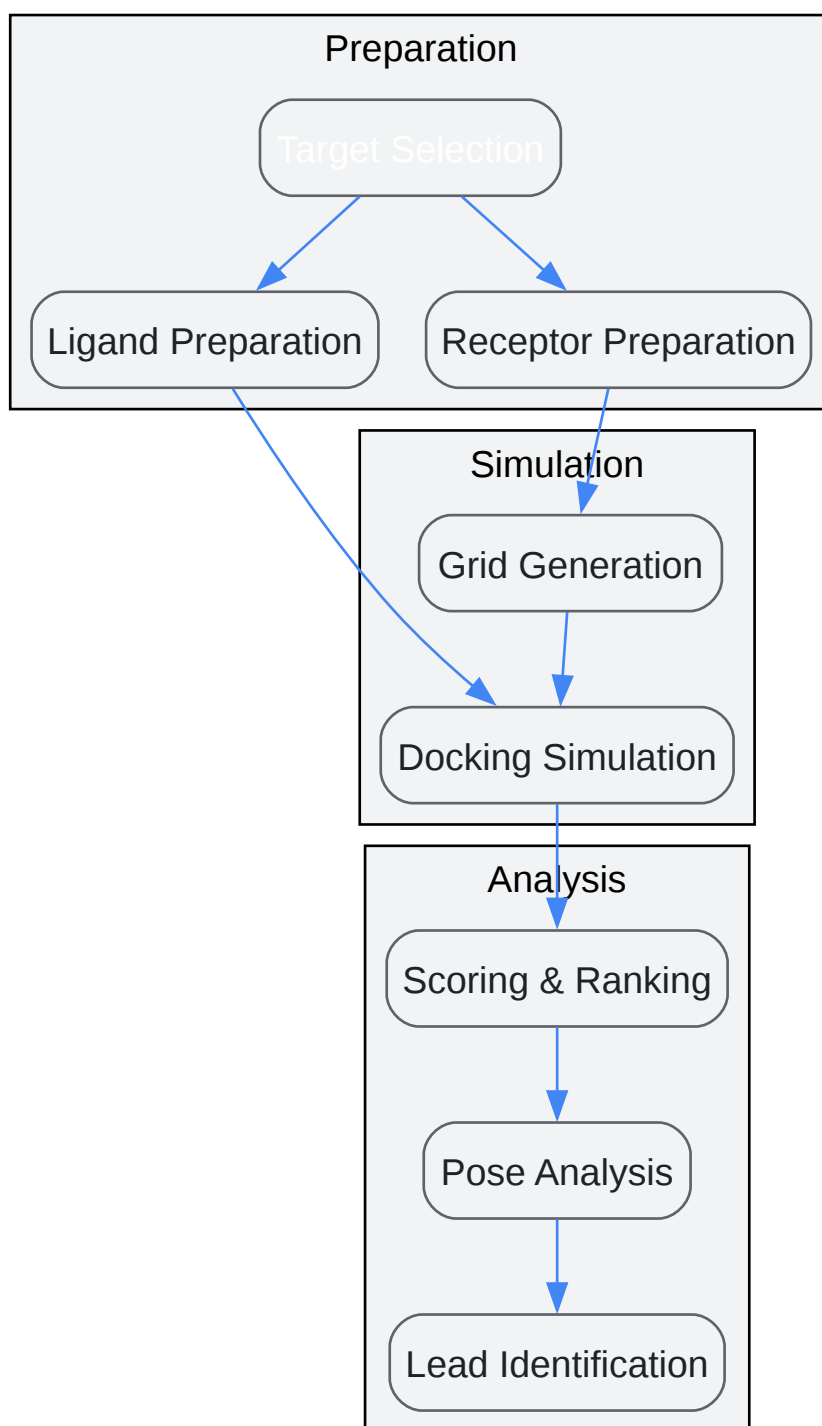
## 2. Ligand Preparation:

- **Ligand Generation:** The 3D structures of the **1-nitrocyclohexene** derivatives were generated using chemical drawing software and subsequently optimized using a suitable force field (e.g., MMFF94).
- **File Format Conversion:** The optimized ligand structures were converted to the PDBQT file format, with torsional bonds set to be rotatable.

## 3. Grid Generation and Molecular Docking:

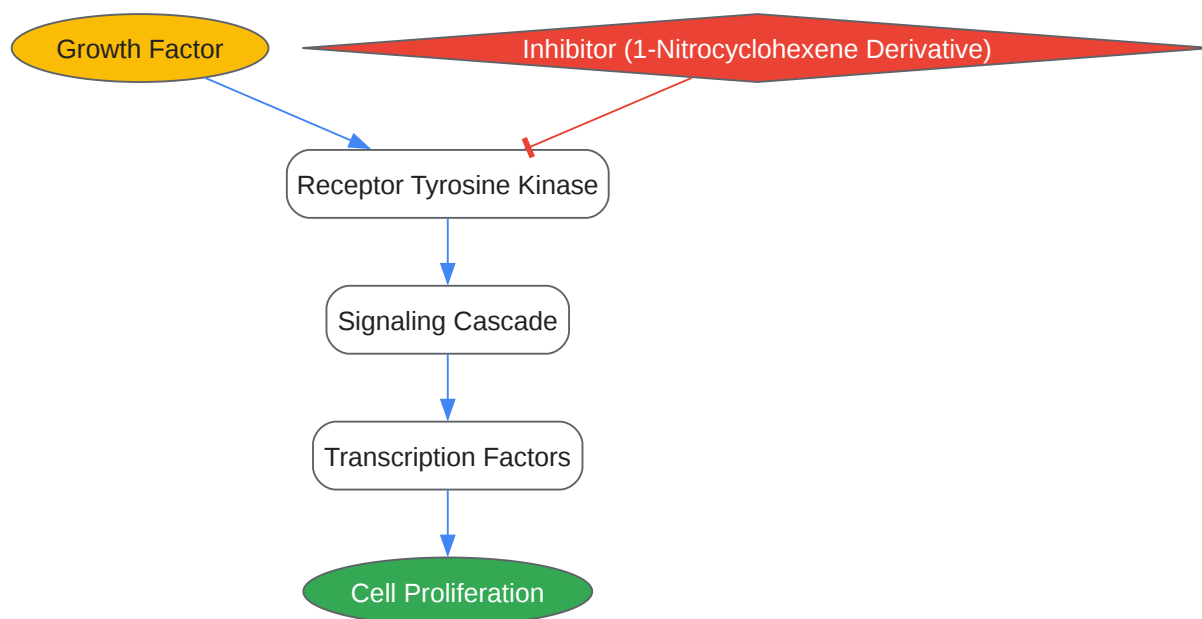
- **Grid Box Definition:** A grid box was defined around the active site of the receptor to specify the search space for the docking simulations. The dimensions and center of the grid box were determined based on the binding site of a co-crystallized known inhibitor.
- **Docking Execution:** Molecular docking was performed using AutoDock Vina. The exhaustiveness parameter was set to 20 to ensure a thorough search of the conformational space.
- **Analysis of Results:** The docking results were analyzed to identify the best binding poses based on the docking scores. The interactions between the ligands and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed.<sup>[2]</sup>

## Visualizations



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Caption: Experimental workflow for comparative docking studies.



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Caption: Conceptual signaling pathway with kinase inhibition.

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## References

- 1. mdpi.com [mdpi.com]
- 2. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
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